Cas no 815-57-6 (3-Methyl-2,4-pentanedione)

3-Methyl-2,4-pentanedione structure
3-Methyl-2,4-pentanedione structure
Product Name:3-Methyl-2,4-pentanedione
CAS No:815-57-6
MF:C6H10O2
MW:114.142402172089
MDL:MFCD00008762
CID:83098
PubChem ID:69949
Update Time:2024-10-27

3-Methyl-2,4-pentanedione Chemical and Physical Properties

Names and Identifiers

    • 3-methylpentane-2,4-dione
    • 3-Methyl-2,4-pentanedione
    • 3-Methyl-pentane-2,4-dione
    • 1,1-Diacetylethane
    • Methylacetylacetone
    • 2,4-Pentanedione, 3-methyl-
    • GSOHKPVFCOWKPU-UHFFFAOYSA-N
    • methyl acetylacetone
    • 3-Acetylbutan-2-one
    • 3-methyl-acetylacetone
    • 3-methylpentan-2,4-dione
    • 3-methyl-2,4-pentandione
    • CH3COCH(CH3)COCH3
    • 2,4-Pentanedione,3-methyl-
    • NSC15756
    • 7473AF
    • STL185670
    • NSC 15756
    • A840159
    • 815-57-6
    • EN300-17491
    • SCHEMBL93292
    • FT-0616053
    • AKOS001042279
    • DTXSID70231142
    • Z56943775
    • CS-0095844
    • EINECS 212-420-3
    • NSC-15756
    • MFCD00008762
    • D84195
    • F0001-2098
    • NF8ZG9V2JE
    • M1132
    • CHEMBL1650633
    • SY048147
    • NS00038136
    • 3-Methyl-2,4-pentanedione (ACI)
    • 3-Methylacetoacetone
    • 3-Methylacetylacetone
    • NSC 100644
    • NSC 100645
    • 2,4-Pentanedione, 3-methyl-(8CI)(9CI)
    • 2,4-Pentanedione, 3-methyl-(8CI)
    • DTXCID70153633
    • MDL: MFCD00008762
    • Inchi: 1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3
    • InChI Key: GSOHKPVFCOWKPU-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C(C)=O)C
    • BRN: 635909

Computed Properties

  • Exact Mass: 114.06800
  • Monoisotopic Mass: 114.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 34.1
  • Surface Charge: 0
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.981 g/mL at 25 °C(lit.)
  • Melting Point: -7.75°C (estimate)
  • Boiling Point: 172°C
  • Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
  • Refractive Index: n20/D 1.442(lit.)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 34.14000
  • LogP: 0.80050
  • Solubility: Not determined

3-Methyl-2,4-pentanedione Security Information

3-Methyl-2,4-pentanedione Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-Methyl-2,4-pentanedione Pricemore >>

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3-Methyl-2,4-pentanedione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Alumina ;  500 °C
Reference
Conversion of ketone enol esters to β-diketones by intramolecular thermal rearrangement and by intermolecular acylations using boron fluoride
Young, Frank G.; et al, Journal of the American Chemical Society, 1950, 72, 3635-42

Production Method 2

Reaction Conditions
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  20 h, rt
Reference
Potassium fluoride on Celite
Pace, Vittorio; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-7

Production Method 3

Reaction Conditions
1.1 Reagents: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile
1.2 -
Reference
Use of the Nonionic Superbase P(MeNCH2CH2)3N in the Selective Monoalkylation of Active-Methylene Compounds
Arumugam, Subramaniam; et al, Journal of Organic Chemistry, 1998, 63(11), 3677-3679

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  0 °C; 15 min, 0 °C
1.2 Solvents: Acetone ;  15 min, 0 °C; 24 h, reflux
Reference
Ag-Catalyzed Insertion of Alkynyl Carbenes into C-C Bonds of β-Ketocarbonyls: A Formal C(sp2) Insertion
Ning, Yongquan ; et al, Organic Letters, 2022, 24(2), 631-636

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium bicarbonate ,  4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl ,  Potassium bromide Solvents: Dichloromethane ,  Water
1.2 Catalysts: Cupric acetate Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Toluene ,  Water
Reference
New Oxidation of β-Hydroxy α-Methyl Ketones: A Convenient Synthesis of 3-Methylalkane-2,4-diones
Yuasa, Yoshifumi; et al, Organic Process Research & Development, 2002, 6(5), 628-631

Production Method 6

Reaction Conditions
1.1 Catalysts: Methyl iodide
Reference
Reactions of mercury(II) acetate with nitrogen compounds. Part 9. Oxidations of the bis(4-nitrophenylhydrazones) of some 1,3-diketones with mercury(II) acetate and lead(IV) acetate
Butler, Richard N.; et al, Journal of the Chemical Society, 1982, (2), 553-5

Production Method 7

Reaction Conditions
Reference
Fragmentation of δ-diketones under electron impact. Elimination of an olefin and formation of an enol acetate ion
Morizur, Jean Pierre; et al, Nouveau Journal de Chimie, 1985, 9(2), 91-4

Production Method 8

Reaction Conditions
Reference
Product class 4: thallium compounds
Marko, I. E., Science of Synthesis, 2004, 7, 453-485

Production Method 9

Reaction Conditions
1.1 Reagents: Iodine ,  Phosphorus
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sodium hypochlorite Catalysts: Sodium bicarbonate ,  4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl ,  Potassium bromide Solvents: Dichloromethane ,  Water
2.2 Catalysts: Cupric acetate Solvents: Water
2.3 Reagents: Sulfuric acid Solvents: Toluene ,  Water
Reference
New Oxidation of β-Hydroxy α-Methyl Ketones: A Convenient Synthesis of 3-Methylalkane-2,4-diones
Yuasa, Yoshifumi; et al, Organic Process Research & Development, 2002, 6(5), 628-631

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Calcium, compd. with cobalt (3:1) Solvents: Water ;  heated
2.1 Reagents: Ethanaminium, N,N,N-triethyl-, salt with 2-pyrrolidinone (1:1) Solvents: Dimethylformamide
Reference
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  20 h, rt
Reference
Potassium fluoride on Celite
Han, Qi; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-41

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
1.2 -
Reference
Synthesis of 5,15-diphenyl-2,3,7,8,12,13,17,18-octamethylporphine and its derivatives
Semeikin, A. S.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1988, 31(6), 39-44

Production Method 14

Reaction Conditions
1.1 Solvents: Benzene-d6
Reference
Michael reactions promoted by η1-O-enolatoruthenium(II) complexes derived from Ru(cod)(cot), diphosphine, and dimethyl malonate
Alvarez, Salvador G.; et al, Tetrahedron Letters, 1998, 39(29), 5209-5212

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  30 min, 0 - 5 °C; 5 °C → rt
1.2 30 min, rt; 1 - 3 h, reflux; overnight, rt
Reference
Synthesis of some 7,9-dimethyl-8-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and their antitubercular activity
Godhani, D. R.; et al, Journal of the Indian Chemical Society, 2013, 90(12), 2257-2262

Production Method 16

Reaction Conditions
Reference
Product class 4: thallium compounds
Marko, I. E., Science of Synthesis, 2004, 7, 453-485

Production Method 17

Reaction Conditions
1.1 Reagents: Propionic acid Solvents: Ethanol ,  Acetone
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate
Paine, John B. III; et al, Journal of Organic Chemistry, 1985, 50(26), 5598-604

Production Method 18

Reaction Conditions
Reference
Synthesis by fragmentation and rearrangement
Constantieux, T.; et al, Science of Synthesis, 2005, 26, 413-462

Production Method 19

Reaction Conditions
1.1 Reagents: Boron trifluoride Solvents: Nitrogen
2.1 Reagents: Propionic acid Solvents: Ethanol ,  Acetone
2.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate
Paine, John B. III; et al, Journal of Organic Chemistry, 1985, 50(26), 5598-604

Production Method 20

Reaction Conditions
1.1 Reagents: Iodine ,  Phosphorus
2.1 Reagents: Ethanaminium, N,N,N-triethyl-, salt with 2-pyrrolidinone (1:1) Solvents: Dimethylformamide
Reference
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Production Method 21

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Potassium iodide Solvents: Water ;  heated
2.1 Reagents: Ethanaminium, N,N,N-triethyl-, salt with 2-pyrrolidinone (1:1) Solvents: Dimethylformamide
Reference
Iodomethane
Sulikowski, Gary A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
Reference
Approaches to the synthesis of trichothecane sesquiterpenes
Bacon, Edward Richard, 1980, , ,

Production Method 23

Reaction Conditions
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O)
Reference
Hydrotalcite-catalyzed alkylation of 2,4-pentanedione
Cativiela, C.; et al, Synthetic Communications, 1995, 25(11), 1745-50

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium carbonate
Reference
Alkylation in solid-liquid two-phase systems. II. Alkylation of acetylacetone using powdered alkali metal carbonate as a base
Xu, Chenzhi; et al, Huaxue Xuebao, 1986, 44(5), 466-71

Production Method 25

Reaction Conditions
1.1 Reagents: Sulfoacetic acid ;  60 - 80 °C
2.1 Reagents: Alumina ;  500 °C
Reference
Conversion of ketone enol esters to β-diketones by intramolecular thermal rearrangement and by intermolecular acylations using boron fluoride
Young, Frank G.; et al, Journal of the American Chemical Society, 1950, 72, 3635-42

3-Methyl-2,4-pentanedione Raw materials

3-Methyl-2,4-pentanedione Preparation Products

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